molecular formula C7H12N4 B13163603 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine

5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine

Cat. No.: B13163603
M. Wt: 152.20 g/mol
InChI Key: ANMNOQLHDIHWDM-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine is a functionalized 1,2,3-triazole derivative offered as a building block for research applications. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry and materials science due to its hydrogen-bonding capability, metabolic stability, and dipole moment . This compound features a cyclopropyl group, which can impart conformational rigidity and influence pharmacokinetic properties, and a primary amine at the 4-position, which serves as a versatile handle for further synthetic elaboration via amide bond formation or other coupling reactions . Fully substituted 1,2,3-triazoles of this type are typically synthesized via [3+2] cycloaddition strategies or post-functionalization of simpler triazole cores . As a key intermediate, 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine holds significant potential for constructing more complex molecules in drug discovery programs. Its structure aligns with modern lead-oriented synthesis principles, aiming to explore novel chemical space for biological activity . Researchers can utilize this amine-functionalized triazole to develop novel compounds for various investigations, including antimicrobial , anticancer , and enzyme inhibition studies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

5-cyclopropyl-1-ethyltriazol-4-amine

InChI

InChI=1S/C7H12N4/c1-2-11-6(5-3-4-5)7(8)9-10-11/h5H,2-4,8H2,1H3

InChI Key

ANMNOQLHDIHWDM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)N)C2CC2

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient and widely used method for synthesizing 1,2,3-triazoles is the CuAAC reaction, which involves the reaction of an organic azide with a terminal alkyne under copper(I) catalysis to form the triazole ring regioselectively.

Typical procedure:

Step Reagents & Conditions Outcome
1 Cyclopropyl-substituted azide or alkyne precursor Introduction of cyclopropyl moiety
2 Ethyl-substituted alkyne or azide counterpart Introduction of ethyl substituent at N-1
3 CuSO4·5H2O and sodium ascorbate in aqueous ethanol or THF/water mixture, room temperature, 12-24 h Regioselective formation of 1,4-disubstituted 1,2,3-triazole ring
4 Purification by chromatography Isolated 5-cyclopropyl-1-ethyl-1H-1,2,3-triazole intermediate

This method benefits from mild reaction conditions, high regioselectivity, and good yields (often >80%).

Synthesis of Key Precursors

  • Cyclopropyl azide or alkyne: Prepared by standard organic transformations such as halide substitution with sodium azide or Sonogashira coupling with cyclopropylacetylene.
  • Ethyl azide or alkyne: Ethyl-substituted alkynes or azides are commercially available or synthesized by alkylation or azidation reactions.

Introduction of the Amine Group at the 4-Position

The amine group at the 4-position can be introduced by:

  • Direct use of an amino-substituted alkyne or azide in the CuAAC reaction.
  • Post-cyclization functional group transformations such as reduction of nitro or azido precursors at the 4-position.
  • Nucleophilic substitution on a halogenated triazole intermediate.

Representative Synthetic Scheme

Step Reaction Conditions Yield (%) Notes
1 Synthesis of cyclopropyl azide Halide substitution with NaN3 in DMF, 60°C, 4 h 75-85 Purified by extraction
2 Synthesis of 1-ethyl-alkyne Alkylation of terminal alkyne with ethyl halide, K2CO3, acetone, reflux 80-90
3 CuAAC reaction Cyclopropyl azide + 1-ethyl-alkyne, CuSO4·5H2O, sodium ascorbate, EtOH/H2O (1:1), rt, 12 h 85-95 Regioselective 1,4-disubstituted triazole
4 Amination at 4-position Reduction of 4-nitro substituent with SnCl2 or catalytic hydrogenation 70-85 Alternative: direct use of amino-alkyne or azide

Reaction Optimization and Yield Improvement

  • Use of diphenyl ether as solvent during cyclization steps has been shown to improve yields by approximately 10% due to better thermal stability and reaction kinetics.
  • Increasing copper catalyst loading and employing stabilizing ligands such as PyBOX can enhance regioselectivity and enantioselectivity in related triazole syntheses.
  • Use of freshly prepared sodium ascorbate and careful control of reaction temperature (room temperature to 60°C) optimize reaction rates and product purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Typical Yield (%) References
CuAAC with cyclopropyl azide + ethyl alkyne CuSO4·5H2O, sodium ascorbate, EtOH/H2O RT, 12-24 h High regioselectivity, mild conditions 85-95
Post-cyclization amination Reduction agents (SnCl2, Pd/C) Mild heating, H2 atmosphere Direct introduction of amine 70-85
Solvent-free melting cyclization Diphenyl ether or neat conditions 150°C, 2 min Improved yield, scalable 80-89

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine is a triazole derivative featuring a five-membered aromatic ring with three nitrogen atoms, a cyclopropyl group, an ethyl substituent at the 1-position, and an amine functional group at the 4-position. Research indicates that this compound possesses potential biological activities, making it relevant in diverse scientific applications.

Scientific Research Applications

5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine has several applications in scientific research:

  • Antimicrobial Properties: The compound exhibits activity against various bacterial and fungal strains.
  • Chemistry: It serves as a building block in synthesizing more complex molecules.
  • Drug Development: It is explored as a pharmaceutical intermediate.

Triazoles as Antibacterial Agents

Triazoles, including 1,2,3-triazoles and 1,2,4-triazoles, are nitrogen-containing heterocyclic compounds with significant pharmacological applications . Compounds containing a 1,2,4-triazole ring are characterized by multidirectional biological activity . Research has explored the antibacterial activity of 4-amino-1,2,4-triazole derivatives against various bacteria, including E. coli, B. subtilis, P. aeruginosa, and S. aureus . Certain derivatives have demonstrated potent inhibitory effects, even surpassing the effectiveness of some common antibiotics .

Amide Bioisosteres

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1,2,3-triazol-4-amine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Structural and Physicochemical Properties

Compound Name Substituent (Position 1) Substituent (Position 5) Molecular Weight (g/mol) Key Properties Reference
5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine Ethyl Cyclopropyl 157.19 Moderate hydrophobicity, strained ring
5-Benzyl-2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine 4-Chlorophenyl Benzyl 315.79 High lipophilicity, antimicrobial activity
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine (4-Fluorophenyl)methyl Ethyl 220.25 Enhanced metabolic stability
1-[(2-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine (2-Fluorophenyl)methyl Methyl 221.24 Electron-withdrawing effects
1-Phenyl-1H-1,2,3-triazol-4-amine Phenyl H 146.15 Planar structure, sulfonamide precursor
Key Observations:
  • Smaller groups (e.g., cyclopropyl, ethyl) balance hydrophobicity and reactivity .
  • Electronic Effects : Fluorine substituents enhance metabolic stability and electron density, influencing binding interactions .
  • Biological Activity : Thiourea derivatives of 1,2,3-triazol-4-amine exhibit antistaphylococcal activity (MIC: 0.5–8 μg/mL), particularly against Staphylococcus epidermidis biofilms .

Stability and Reactivity

  • Cyclopropyl Stability : The strained cyclopropane ring may undergo ring-opening under acidic or oxidative conditions, unlike stable aromatic substituents (e.g., benzyl) .
  • Ethyl Group Reactivity : The ethyl chain is less prone to metabolic oxidation compared to longer alkyl chains, improving in vivo stability .

Biological Activity

5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine (CAS No. 1536874-44-8) is a compound that belongs to the class of triazole derivatives, which have gained attention due to their diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C7_7H12_{12}N4_4
  • Molecular Weight : 152.20 g/mol
  • CAS Number : 1536874-44-8

Biological Activity Overview

The biological activities of triazole compounds are often linked to their ability to interact with various biological targets, leading to antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activity of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine has been explored in several studies.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit promising antimicrobial properties against a range of pathogens. In particular, compounds similar to 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine have shown effectiveness against multi-drug resistant bacteria.

Pathogen Inhibition Concentration (MIC) Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosaNot effective

The compound's structure allows it to potentially disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole derivatives. Modifications on the triazole ring and side chains can significantly influence the compound's efficacy and selectivity towards biological targets.

Key Findings from SAR Studies

  • Substituent Effects : The presence of electron-donating groups on the cyclopropyl ring enhances antimicrobial activity.
  • Triazole Positioning : The position of the amino group relative to the triazole ring is crucial for maintaining bioactivity.
  • Hydrophobic Interactions : Compounds exhibiting strong hydrophobic interactions with target proteins tend to show higher potency.

Study on Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine was evaluated for its effectiveness against ESKAPE pathogens—known for their antibiotic resistance. The results indicated that this compound exhibited moderate activity against Staphylococcus aureus but was less effective against Gram-negative bacteria like Pseudomonas aeruginosa .

Study on Antitumor Potential

Another investigation focused on the cytotoxic effects of several triazole derivatives on human cancer cell lines. The study revealed that compounds structurally similar to 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine demonstrated significant growth inhibition in A549 and MCF7 cells . This suggests potential applications in cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal Huisgen reactions. For optimization, factorial design of experiments (DoE) can systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity) to minimize trial runs while maximizing yield . Reaction monitoring via HPLC or NMR is critical for identifying intermediates and side products.

Q. How can the structural identity and purity of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ ~0.5–2.0 ppm, triazole protons at δ ~7–8 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns.
  • X-ray Crystallography : For unambiguous confirmation, co-crystallize with suitable solvents and analyze unit cell parameters .

Q. What safety protocols are essential when handling 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine in laboratory settings?

  • Methodological Answer : Follow hazardous waste segregation guidelines (e.g., separate organic solvents from aqueous waste) and use fume hoods for synthesis. Toxicity data for structurally similar triazoles (e.g., acute oral LD50 >500 mg/kg in rodents) suggest moderate risk; use PPE (gloves, goggles) and consult SDS for emergency procedures .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine in click chemistry reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for cycloaddition reactions. Quantum chemical software (e.g., Gaussian, ORCA) can predict regioselectivity (1,4- vs. 1,5-triazole) based on frontier molecular orbital interactions .

Q. What strategies resolve contradictions in reported bioactivity data for triazole derivatives like 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, solvent effects). Perform meta-analysis of published IC50 values, standardize testing protocols (e.g., fixed DMSO concentration ≤0.1%), and validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. How can membrane separation technologies improve the purification of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine from complex reaction mixtures?

  • Methodological Answer : Nanofiltration (NF) membranes with MWCO ~300–500 Da can separate the target compound (MW ~178 g/mol) from larger byproducts. Optimize solvent resistance (e.g., use polyamide membranes for DMF/acetonitrile systems) and transmembrane pressure to enhance flux and selectivity .

Q. What role does the cyclopropyl group play in modulating the photostability and metabolic stability of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine?

  • Methodological Answer : The cyclopropyl ring’s strain energy increases electron density on the triazole core, improving UV absorption (λmax ~260 nm). Metabolic stability assays (e.g., liver microsomes) can quantify CYP450-mediated oxidation rates; compare with non-cyclopropyl analogs to isolate substituent effects .

Data-Driven Research Questions

Q. How can reaction path search methods accelerate the discovery of novel derivatives of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine?

  • Methodological Answer : Implement automated reaction network generation (e.g., using Chemoton or RDKit) to explore substituent permutations. Combine with high-throughput experimentation (HTE) to validate computationally prioritized pathways .

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine analogs?

  • Methodological Answer : Use multivariate regression (e.g., PLS or Random Forest) to correlate descriptors (e.g., LogP, polar surface area) with bioactivity. Cluster analysis (e.g., PCA) can identify outliers or activity cliffs in datasets .

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